molecular formula C27H29N3O6S2 B3006856 Methyl 6-benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 524679-83-2

Methyl 6-benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B3006856
CAS No.: 524679-83-2
M. Wt: 555.66
InChI Key: RZMKIKOFLCPFKJ-UHFFFAOYSA-N
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Description

Methyl 6-benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C27H29N3O6S2 and its molecular weight is 555.66. The purity is usually 95%.
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Biological Activity

Methyl 6-benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (commonly referred to as compound B2477967) is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties and mechanism of action.

Chemical Structure and Properties

The compound has a complex structure characterized by the following key features:

  • Molecular Formula : C₂₃H₃₃N₄O₅S
  • Molecular Weight : 465.62 g/mol
  • CAS Number : 1217034-67-7

This structure includes a thieno[2,3-c]pyridine core, which is known for various biological activities, including anticancer effects.

Anticancer Properties

Research has indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following findings summarize its anticancer effects:

  • Cell Line Studies : In vitro assays have demonstrated that this compound effectively inhibits the proliferation of non-small cell lung carcinoma (NSCLC) cell lines A549 and NCI-H23. The IC50 values for these cell lines were reported to be in the range of 1.48 to 47.02 µM, indicating potent antiproliferative activity .
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through cell cycle arrest and activation of apoptotic pathways. For instance, significant apoptosis rates were observed in treated A549 cells compared to controls .
  • Comparison with Other Compounds : When compared to standard chemotherapeutic agents like staurosporine, the compound demonstrated comparable efficacy in inducing cell death in certain cancer types .

Data Table: Biological Activity Summary

Cell Line IC50 (µM) Effect Mechanism
A5491.48 - 47.02AntiproliferativeApoptosis induction
NCI-H230.49 - 68.9AntiproliferativeCell cycle arrest

Study on Morpholino Derivatives

A study focused on morpholino derivatives similar to the target compound highlighted their role in inhibiting VEGFR-2 activity, which is crucial for tumor angiogenesis . This suggests that this compound may also affect vascular growth in tumors.

Apoptotic Pathways

Further investigations into the apoptotic pathways activated by this compound revealed that it triggers mitochondrial dysfunction leading to cytochrome c release and subsequent caspase activation . This mechanism underlines its potential as a therapeutic agent against aggressive cancers.

Properties

IUPAC Name

methyl 6-benzyl-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O6S2/c1-35-27(32)24-22-11-12-29(17-19-5-3-2-4-6-19)18-23(22)37-26(24)28-25(31)20-7-9-21(10-8-20)38(33,34)30-13-15-36-16-14-30/h2-10H,11-18H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMKIKOFLCPFKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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